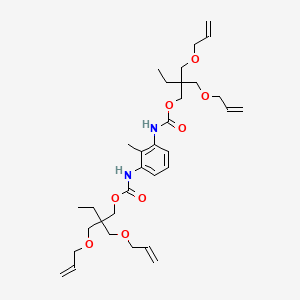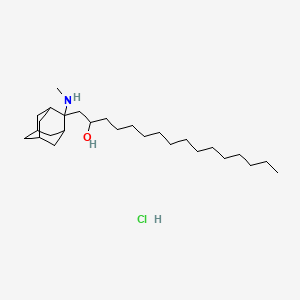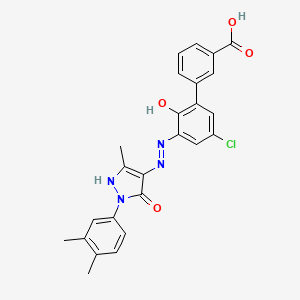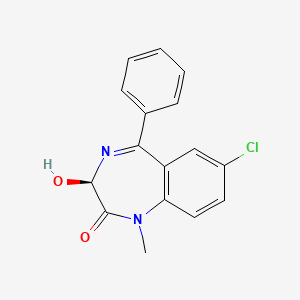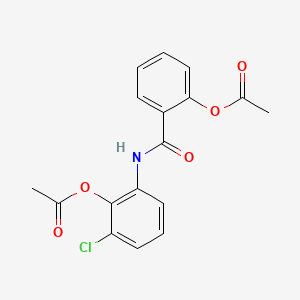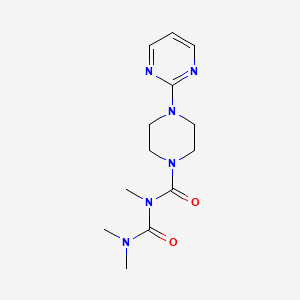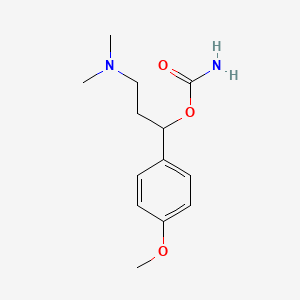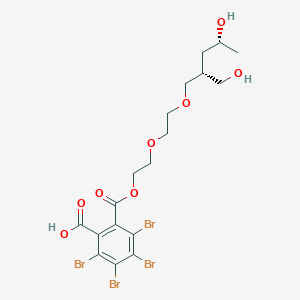
1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl 2-hydroxypropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1-(2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl) 2-(2-hydroxypropyl)ester is a complex organic compound known for its unique chemical properties and applications. This compound is a derivative of benzenedicarboxylic acid, with multiple bromine atoms and ester groups, making it a valuable substance in various industrial and scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1-(2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl) 2-(2-hydroxypropyl)ester involves multiple steps, starting with the bromination of benzenedicarboxylic acid. The brominated intermediate is then subjected to esterification reactions with diethylene glycol and propylene glycol under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through distillation or crystallization techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1-(2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl) 2-(2-hydroxypropyl)ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Bromine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions include various derivatives of benzenedicarboxylic acid, such as alcohols, carboxylic acids, and substituted esters .
Applications De Recherche Scientifique
1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1-(2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl) 2-(2-hydroxypropyl)ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets through its bromine atoms and ester groups. These interactions can lead to various biochemical and chemical effects, such as inhibition of enzyme activity or modification of molecular structures. The specific pathways and targets depend on the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, mixed esters with diethylene glycol and propylene glycol .
- Bis(2-ethylhexyl) tetrabromophthalate .
- 2-(2-hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate .
Uniqueness
1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1-(2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl) 2-(2-hydroxypropyl)ester stands out due to its specific ester groups and the presence of multiple bromine atoms, which confer unique chemical properties and reactivity. These characteristics make it particularly valuable in applications requiring high thermal stability and resistance to degradation .
Propriétés
Numéro CAS |
74113-75-0 |
|---|---|
Formule moléculaire |
C18H22Br4O8 |
Poids moléculaire |
686.0 g/mol |
Nom IUPAC |
2,3,4,5-tetrabromo-6-[2-[2-[(2R,4R)-4-hydroxy-2-(hydroxymethyl)pentoxy]ethoxy]ethoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C18H22Br4O8/c1-9(24)6-10(7-23)8-29-3-2-28-4-5-30-18(27)12-11(17(25)26)13(19)15(21)16(22)14(12)20/h9-10,23-24H,2-8H2,1H3,(H,25,26)/t9-,10-/m1/s1 |
Clé InChI |
CCOUQKLDXCJLRZ-NXEZZACHSA-N |
SMILES isomérique |
C[C@H](C[C@H](CO)COCCOCCOC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)O |
SMILES canonique |
CC(CC(CO)COCCOCCOC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



